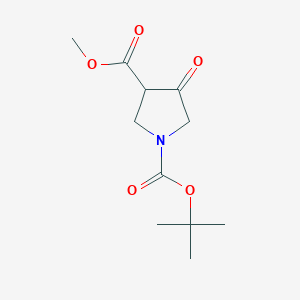![molecular formula C16H10O8 B1285383 Ácido [1,1'-bifenil]-3,3',5,5'-tetracarboxílico CAS No. 4371-28-2](/img/structure/B1285383.png)
Ácido [1,1'-bifenil]-3,3',5,5'-tetracarboxílico
Descripción general
Descripción
[1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid: is an organic compound consisting of two connected phenyl rings, each substituted with two carboxylic acid groups at the 3 and 5 positions. This compound is a derivative of biphenyl, which is known for its applications in various fields, including organic synthesis and materials science.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It serves as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Biology and Medicine:
Industry:
Polymers: The compound is used in the synthesis of high-performance polymers and resins.
Dyes and Pigments: It serves as a precursor for the production of various dyes and pigments.
Mecanismo De Acción
Target of Action
Biphenyl-3,3’,5,5’-tetracarboxylic acid (H4BPTC) is primarily used as a carboxylic ligand material . It has multiple coordinated sites, and the carboxyl groups lie in the position of 120° that extend in all directions . The primary targets of this compound are the metal ions in Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs) .
Mode of Action
The compound interacts with its targets (metal ions) through its carboxyl groups, forming stable structures known as MOFs . These MOFs have a highly symmetrical chiral structure with nanotubular channels .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of mofs, which are used for selective gas adsorption .
Result of Action
The primary result of the action of Biphenyl-3,3’,5,5’-tetracarboxylic acid is the formation of MOFs. These MOFs have a highly symmetrical chiral structure with nanotubular channels . They are used for selective gas adsorption , which can be applied in various fields such as gas storage, separation, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid may involve large-scale coupling reactions followed by oxidation processes. The choice of reagents and conditions is optimized for high yield and purity, considering factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones, carboxylates
Reduction: Alcohols, aldehydes
Substitution: Halogenated biphenyls, nitro biphenyls
Comparación Con Compuestos Similares
Biphenyl: The parent compound, which lacks the carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid: A similar compound with carboxylic acid groups at different positions.
Uniqueness:
Functionalization: The presence of four carboxylic acid groups at specific positions makes [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid unique in its reactivity and applications.
Coordination Chemistry: Its ability to form stable metal complexes distinguishes it from other biphenyl derivatives.
Propiedades
IUPAC Name |
5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGMSIQFRADOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578790 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-28-2 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,3',5,5'-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)




![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)

